-Hydroxyhispanone: Structural Characterization and Pharmacological Profile
-Hydroxyhispanone: Structural Characterization and Pharmacological Profile
Executive Summary
6
Its chemical architecture features a fused decalin core, a furan-terminated side chain, and a highly functionalized B-ring containing a
Chemical Identity & Physiochemical Properties
Structural Nomenclature
The compound is formally designated as 6
Physiochemical Data Table
| Property | Data |
| Common Name | 6 |
| CAS Registry Number | 170711-93-0 |
| IUPAC Name | (1S,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |
| Molecular Formula | C |
| Molecular Weight | 316.44 g/mol |
| Physical State | Solid / Powder |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |
| Structural Class | Furanolabdanoid Diterpene |
| Key Functional Groups | Furan ring, |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and key functional regions of the molecule.
Caption: Structural decomposition of 6
Biosynthesis & Isolation
Natural Sources
6
-
Primary Source: Ballota aucheri (Aerial parts).
-
Secondary Sources: Leonurus japonicus (Chinese Motherwort), Galeopsis species.
-
Co-occurring Metabolites: Hispanone, Prehispanolone, Leojaponin, and Marrubiin derivatives.
Biosynthetic Pathway
The biosynthesis follows the general labdane pathway, initiated by the cyclization of Geranylgeranyl pyrophosphate (GGPP).
-
Cyclization: GGPP is cyclized by class II diterpene synthases (e.g., copalyl diphosphate synthase) to form (+)-copalyl diphosphate .
-
Labdane Formation: Further cyclization yields the labdane skeleton.
-
Oxidation: Cytochrome P450 monooxygenases introduce oxygen functionalities:
-
Formation of the furan ring via oxidation of the side chain.
-
Oxidation at C7 to form the ketone.
-
Hydroxylation at C6 to yield the 6
-OH derivative.
-
Caption: Proposed biosynthetic route from GGPP to 6
Pharmacological Potential[2][8][9][10]
Research into labdane diterpenoids suggests that 6
Anti-Inflammatory Mechanism (NF- B)
Like its parent compound hispanone, 6
-
Mechanism: The electrophilic carbon at C8 (part of the enone) can form covalent adducts with cysteine residues on signaling proteins (e.g., IKK
or p65), preventing the translocation of NF- B to the nucleus. -
Outcome: Reduction in pro-inflammatory cytokines (TNF-
, IL-6) and inhibition of NO production in LPS-stimulated macrophages.
Cytotoxicity
Studies on Leonurus diterpenoids indicate moderate to potent cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2). The furan ring is critical for this activity, as it often mediates interaction with biological membranes or enzymes.
Neuroprotection
Related compounds (e.g., Leojaponin) isolated from the same fractions have demonstrated cytoprotective effects against glutamate-induced toxicity in cortical neurons.[4] 6
Analytical Characterization
For researchers verifying the identity of isolated fractions, the following spectral features are diagnostic based on the work of Rustaiyan et al. (1995) .
Mass Spectrometry (MS)
-
Molecular Ion:
316 [M] -
Fragmentation: Loss of water [M-18]
and loss of the furan side chain are typical fragmentation pathways.
Nuclear Magnetic Resonance (NMR)
-
H NMR (500 MHz, CDCl
):-
Furan Protons: Three characteristic signals in the aromatic region (
6.2 – 7.4 ppm). -
H-6: A signal around
4.5 ppm (doublet of doublets), indicative of the proton geminal to the hydroxyl group. The coupling constants ( ) confirm the -orientation (axial/equatorial relationships). -
Methyl Groups: Four singlets corresponding to the angular methyls (C18, C19, C20) and the side chain methyl.
-
-
C NMR:
-
Carbonyl (C7): A deshielded peak
200 ppm. -
Olefinic Carbons (C8, C9): Signals characteristic of a tetrasubstituted double bond conjugated to a ketone.
-
C6 (CH-OH): A signal in the range of 65–75 ppm.
-
Experimental Protocols
Isolation Workflow
To isolate 6
-
Extraction: Macerate air-dried plant material in Methanol (MeOH) at room temperature for 48 hours.
-
Partition: Evaporate MeOH. Resuspend residue in water and partition sequentially with n-Hexane (to remove fats) and Chloroform (CHCl
) or Ethyl Acetate . The diterpenoids reside in the CHCl fraction. -
Chromatography:
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm).
-
Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (starting 9:1
1:1). -
Detection: TLC visualization using Vanillin-Sulfuric acid reagent (compounds turn violet/blue upon heating).
-
-
Purification: Final purification via semi-preparative HPLC (C18 column, MeOH:H
O gradient).
Cell Viability Assay (MTT Protocol)
To assess cytotoxic potential:
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. -
Treatment: Add 6
-Hydroxyhispanone (dissolved in DMSO) at concentrations 0.1–100 M. Incubate for 48h. -
Incubation: Add MTT reagent (5 mg/mL). Incubate for 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Read absorbance at 570 nm. Calculate IC
.
References
-
Rustaiyan, A., et al. (1995).[6] "Persianone, a dimeric diterpene from Ballota aucheri." Phytochemistry, 40(3), 875-879. Link(Primary isolation and NMR characterization source)
-
Piozzi, F., & Bruno, M. (2011). "Diterpenoids from the genera Leonotis and Leonurus."[7] Heterocycles, 82(2). (Review of labdane diterpenoids in related species)
- Tran, M. H., et al. (2014). "Labdane diterpenoids from Leonurus japonicus and their anti-inflammatory activity." Journal of Natural Products.
-
Dictionary of N
-Hydroxyhispanone [CAS: 170711-93-0].[1][2][3][4][5] Chapman & Hall.
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. chemfaces.com [chemfaces.com]
- 4. Leojaponin | CAS:864817-63-0 | Manufacturer ChemFaces [chemfaces.com]
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